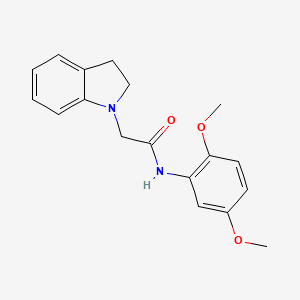

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide

Description

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide is a synthetic compound featuring a 2-indolinylethanamide backbone substituted with a 2,5-dimethoxyphenyl group. The 2,5-dimethoxy substitution pattern may influence electronic properties and intermolecular interactions, as seen in structurally related compounds (e.g., hydrogen bonding and planar aromatic systems) .

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-14-7-8-17(23-2)15(11-14)19-18(21)12-20-10-9-13-5-3-4-6-16(13)20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURBZWNSTYQNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with indoline under specific conditions. The process begins with the preparation of 2,5-dimethoxyphenylacetic acid, which is achieved through a series of reactions involving 1,4-dimethoxybenzene and formaldehyde, followed by cyanation and hydrolysis . The resulting 2,5-dimethoxyphenylacetic acid is then reacted with indoline in the presence of coupling agents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive properties . Additionally, it may inhibit certain enzymes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position Effects :

- The 2,5-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl in Rip-B . Meta/para substitutions may alter electronic distribution and steric hindrance, impacting binding to biological targets.

- In the urea derivative , the same 2,5-dimethoxy substitution facilitates planar geometry and hydrogen bonding (intramolecular N–H···O), critical for tyrosinase inhibition.

Functional Group Impact :

- Amide vs. Urea Linkages : The target compound’s amide group may enhance metabolic stability compared to the urea derivative , which relies on H-bonding for enzyme interaction.

- Chloroacetamide Herbicides (e.g., alachlor ) share an amide backbone but prioritize chloro and alkyl groups for soil activity, unlike the methoxy-aromatic focus of the target compound.

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, potentially inhibiting viral replication through interaction with viral proteins.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, thereby reducing inflammation in various models.

- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent, affecting cancer cell proliferation and inducing apoptosis.

Target Receptors and Pathways

The compound primarily acts through its interaction with multiple receptors and biochemical pathways:

- Receptor Binding : As an indole derivative, it binds with high affinity to various receptors, influencing cellular signaling pathways.

- Biochemical Pathways : It is known to affect several pathways related to cell growth and apoptosis, suggesting a multifaceted mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates extensive metabolism, with various metabolites identified. Understanding the pharmacokinetics is crucial for evaluating its therapeutic potential and safety profile.

In Vitro Studies

Recent studies have demonstrated the compound's ability to inhibit specific cancer cell lines. For instance:

- Cell Line Studies : In vitro assays showed that this compound significantly reduced the viability of cancer cells in a dose-dependent manner.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via intrinsic pathways involving mitochondrial dysfunction.

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a marked reduction in tumor size compared to control groups.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.

Data Summary Table

| Biological Activity | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Antiviral | Moderate inhibition of viral replication | Not extensively studied |

| Anti-inflammatory | Reduced cytokine levels in cell cultures | Decreased inflammation in animal models |

| Anticancer | Significant reduction in cell viability | Tumor size reduction in xenografts |

Future Directions

The ongoing research into this compound focuses on:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.

- Clinical Trials : Transitioning from preclinical findings to clinical trials to assess efficacy and safety in humans.

- Synthesis of Derivatives : Exploring derivatives with enhanced biological activity or reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.